5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylhydrazine with ethyl 2-cyano-3-phenylacrylate, followed by cyclization and subsequent amination . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as enoyl acyl carrier protein reductase, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
- 5-amino-3-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
- 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits unique structural features that enhance its binding affinity to specific enzymes. The presence of the triazole ring and the methoxyphenyl group contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-13-10-6-5-9-12(13)18-16(22)14-15(17)21(20-19-14)11-7-3-2-4-8-11/h2-10H,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRHTLUJQQKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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